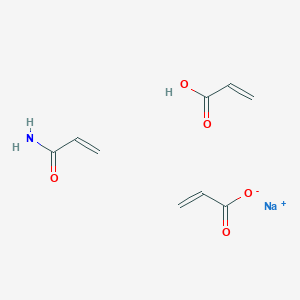

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid” is a polymer formed from the polymerization of prop-2-enamide (acrylamide), prop-2-enoate (acrylate), and prop-2-enoic acid (acrylic acid) with sodium ionsIt is widely used in various industrial applications due to its unique properties, such as high water solubility and the ability to form hydrogels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of poly(acrylamide-co-acrylic acid) partial sodium salt involves the copolymerization of acrylamide, acrylic acid, and sodium acrylate. The polymerization process can be initiated using free radical initiators such as ammonium persulfate or potassium persulfate. The reaction is typically carried out in an aqueous solution at a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the initiators and other additives to control the molecular weight and properties of the final product. The polymerization reaction is carefully monitored to ensure consistent quality and performance of the polymer .

Análisis De Reacciones Químicas

Types of Reactions

Poly(acrylamide-co-acrylic acid) partial sodium salt undergoes various chemical reactions, including:

Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.

Cross-linking: The polymer can be cross-linked using agents such as N,N’-methylenebisacrylamide to form hydrogels.

Complexation: The carboxylate groups in the polymer can form complexes with metal ions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Cross-linking: N,N’-methylenebisacrylamide in the presence of a free radical initiator.

Complexation: Metal salts such as calcium chloride or ferric chloride.

Major Products Formed

Hydrolysis: Poly(acrylic acid-co-acrylamide).

Cross-linking: Hydrogels with varying degrees of cross-linking.

Complexation: Metal-polymer complexes.

Aplicaciones Científicas De Investigación

Poly(acrylamide-co-acrylic acid) partial sodium salt has a wide range of scientific research applications, including:

Water Treatment: Used as a flocculant to remove suspended particles from water.

Biomedical Applications: Used in drug delivery systems and as a component in hydrogels for wound dressings.

Agriculture: Used as a soil conditioner to improve water retention and soil structure.

Oil Recovery: Used in enhanced oil recovery processes to improve the viscosity of the injection fluid.

Mecanismo De Acción

The mechanism of action of poly(acrylamide-co-acrylic acid) partial sodium salt is primarily based on its ability to form hydrogels and interact with various substances. The carboxylate groups in the polymer can form ionic bonds with metal ions, while the amide groups can form hydrogen bonds with water molecules. This allows the polymer to absorb large amounts of water and form gels, which can be used in various applications .

Comparación Con Compuestos Similares

Similar Compounds

Poly(acrylamide): A polymer formed from the polymerization of acrylamide alone. It has similar properties but lacks the carboxylate groups present in poly(acrylamide-co-acrylic acid) partial sodium salt.

Poly(acrylic acid): A polymer formed from the polymerization of acrylic acid alone.

Uniqueness

Poly(acrylamide-co-acrylic acid) partial sodium salt is unique due to its combination of amide and carboxylate groups, which provide it with both hydrophilic and ionic properties. This makes it highly versatile and suitable for a wide range of applications compared to its individual components .

Propiedades

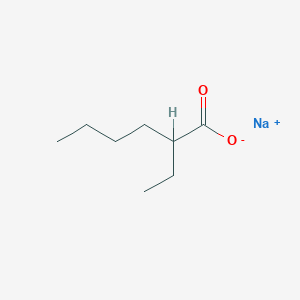

IUPAC Name |

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBMFUOWAASNDB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

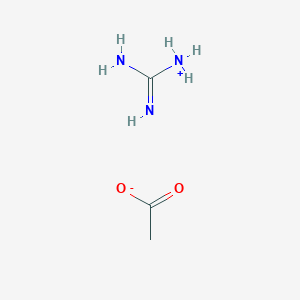

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

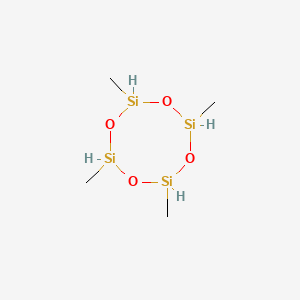

![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)

![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)

![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)